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Compound of Interest

Compound Name: Famotidine hydrochloride

Cat. No.: B14066863 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for the

preparation and characterization of famotidine hydrochloride floating microspheres. This

gastro-retentive drug delivery system is designed to prolong the gastric residence time of

famotidine, a histamine H2-receptor antagonist, thereby potentially enhancing its bioavailability

and therapeutic efficacy for conditions such as gastric ulcers, duodenal ulcers, and

gastroesophageal reflux disease.

Introduction
Famotidine has poor oral bioavailability (22–66%) due to its low water solubility and limited

absorption in the lower gastrointestinal tract.[1] Floating microspheres are a promising

approach to overcome these limitations.[2] These are low-density, multiple-unit systems that

remain buoyant in the stomach for an extended period, allowing for a sustained release of the

drug in the upper gastrointestinal tract where it is better absorbed.[2][3] This document outlines

various methods for the preparation of famotidine hydrochloride floating microspheres, along

with detailed protocols for their characterization.
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Data Presentation: Formulation and
Characterization Parameters
The following tables summarize quantitative data from various studies on the preparation of

famotidine hydrochloride floating microspheres, offering a comparative view of different

formulation strategies and their outcomes.

Table 1: Formulation Parameters of Famotidine Floating Microspheres
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Preparation
Method

Polymer(s)
Drug:Polym
er Ratio

Solvents
Surfactant/
Stabilizer

Reference

Emulsion

Solvent

Evaporation

Cellulose

Acetate,

Acrycoat

S100

Varied
Dichlorometh

ane, Ethanol

Polyvinyl

Alcohol (PVA)
[4]

Emulsion

Solvent

Diffusion

Eudragit RL

100,

Cellulose

Acetate

1:1, 1:2, 1:3,

1:4

Ethanol,

Dichlorometh

ane, Acetone,

Ethyl Acetate

Polyvinyl

Alcohol (PVA)
[1]

Oil-in-Water

Emulsion

Solvent

Evaporation

HPMC,

Ethylcellulose
1:1 to 1:6

Dimethylform

amide,

Dichlorometh

ane

Tween 80 [3]

Ionotropic

Gelation

HPMC K4M,

HPMC

K100M,

Carbopol,

Sodium

Alginate

Varied Water - [5]

Emulsion

Solvent

Diffusion

Ethylcellulose

, Eudragit

L100,

Eudragit

S100

1:1, 1:2

Dichlorometh

ane,

Methanol

Polyvinyl

Alcohol (PVA)
[6]

Ionotropic

Gelation

Sodium

Alginate,

Gelatin

Varied Water - [7]
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Float-

adhesive

(Ionic

Gelation)

Mimosa

pudica seed

mucilage,

Sodium

Alginate,

Chitosan

Varied Water - [8]

Table 2: Characterization of Famotidine Floating Microspheres
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Formulation
(Identifier)

Mean
Particle
Size (µm)

Entrapment
Efficiency
(%)

Buoyancy/F
loating
Time

In Vitro
Drug
Release

Reference

Cellulose

Acetate/Acryc

oat S100

Increased

with polymer

concentration

Desirable

high drug

content

> 12 hours < 18 hours [4]

Eudragit RL

100 (E1-E4)
- Good Good

36.41% -

62.53% in 10

hours

[1]

Cellulose

Acetate (C1-

C4)

- Good Good

39.42% -

63.30% in 10

hours

[1]

HPMC:EC

(1:6) (A6)
- 85.03%

89.36% (> 12

hours)
> 12 hours [3]

HPMC/Carbo

pol/Na-

Alginate (F9)

526 - 644
62.35% -

97.24%
Good

Sustained

release over

12 hours

[5]

Ethylcellulose

/Eudragit

(1:1, 1:2)

262.3 - 323.1 - > 8 hours

Controlled

release up to

8 hours

[6]

Sodium

Alginate/Gela

tin (F10)

- 90.8%
95.6% (> 12

hours)

97.8% in 12

hours
[7]

Mimosa

pudica/Na-

Alginate/Chit

osan

334 - 498
72.82% -

92.38%

Increased

with chitosan

Diffusion

controlled

over 12 hours

[8]

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the

preparation and evaluation of famotidine hydrochloride floating microspheres.
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Preparation of Floating Microspheres by Emulsion
Solvent Evaporation/Diffusion
This is a widely used method for preparing floating microspheres.[1][3][4]

Materials:

Famotidine Hydrochloride

Polymers (e.g., Ethylcellulose, HPMC, Eudragit RL 100, Cellulose Acetate)

Solvents (e.g., Dichloromethane, Ethanol, Acetone, Dimethylformamide)

Aqueous phase (e.g., Distilled water)

Surfactant/Stabilizer (e.g., Polyvinyl Alcohol (PVA), Tween 80)

Equipment:

Magnetic stirrer with hot plate or mechanical stirrer

Beakers

Syringe with a needle

Filtration apparatus (e.g., Buchner funnel with filter paper)

Vacuum desiccator or oven

Protocol:

Preparation of the Organic Phase: Dissolve the chosen polymer(s) and famotidine
hydrochloride in a suitable organic solvent or a mixture of solvents.[3]

Preparation of the Aqueous Phase: Prepare an aqueous solution of a surfactant or stabilizer

(e.g., 0.75% w/v PVA in distilled water).[1]
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Emulsification: Slowly add the organic phase to the aqueous phase while stirring at a

controlled speed (e.g., 500-1500 rpm) and temperature (e.g., 30-40°C).[1][3] The organic

solvent will diffuse into the aqueous phase, leading to the formation of embryonic

microspheres.

Solvent Evaporation: Continue stirring for a specified period (e.g., 1-2 hours) to allow for the

complete evaporation of the organic solvent.[1][4] This process solidifies the microspheres.

For hollow microspheres, a volatile solvent like dichloromethane is entrapped and then

vaporized, leaving a hollow core.[6]

Collection and Drying: Collect the formed microspheres by filtration, wash them repeatedly

with distilled water to remove any residual surfactant, and then dry them in a vacuum

desiccator or at room temperature.[3][4]

Preparation of Floating Microspheres by Ionotropic
Gelation
This method is suitable for forming microspheres from natural polymers like sodium alginate.[5]

[7]

Materials:

Famotidine Hydrochloride

Sodium Alginate

Floating Polymer (e.g., HPMC, Gelatin)

Gas-forming agent (e.g., Sodium Bicarbonate)

Cross-linking agent (e.g., Calcium Chloride solution, 4% w/v)

Equipment:

Magnetic stirrer

Beakers
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Syringe with a 22G needle

Protocol:

Preparation of the Polymer Dispersion: Disperse sodium alginate and another floating

polymer (if used) in purified water to form a homogenous mixture.[5]

Drug and Gas-forming Agent Incorporation: Add famotidine hydrochloride and the gas-

forming agent (e.g., sodium bicarbonate) to the polymer dispersion and mix thoroughly to

form a viscous dispersion.[5][7]

Droplet Formation and Cross-linking: Extrude the dispersion through a syringe with a needle

into a solution of calcium chloride.[5] The droplets will instantaneously form gelled

microspheres upon contact with the calcium ions.

Collection and Drying: The formed microspheres are collected, washed with water, and dried.

Characterization of Floating Microspheres
3.3.1. Particle Size Analysis: The particle size and size distribution of the prepared

microspheres can be determined using optical microscopy with a calibrated eyepiece

micrometer or other particle size analyzers.[9]

3.3.2. Drug Entrapment Efficiency:

Accurately weigh a specific amount of crushed microspheres.

Dissolve the microspheres in a suitable solvent to extract the drug.

Filter the solution and analyze the drug content in the filtrate spectrophotometrically at the

λmax of famotidine (around 265 nm).[6]

Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) =

(Actual Drug Content / Theoretical Drug Content) x 100

3.3.3. In Vitro Buoyancy:
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Place a known quantity of microspheres in a beaker containing a simulated gastric fluid (e.g.,

0.1 N HCl).[5]

Observe the time it takes for the microspheres to rise to the surface (floating lag time) and

the total duration for which they remain buoyant (total floating time).[5][7]

The percentage of floating microspheres can be calculated by separating and weighing the

floating and settled portions after a specific time.[1]

3.3.4. In Vitro Drug Release Study:

Perform the dissolution study using a USP dissolution testing apparatus (e.g., basket or

paddle type).[1][8]

The dissolution medium should be a simulated gastric fluid (900 ml of 0.1 N HCl, pH 1.2)

maintained at 37 ± 0.5°C.[8]

Place a weighed quantity of microspheres in the dissolution apparatus.

Withdraw aliquots of the dissolution medium at predetermined time intervals and replace with

an equal volume of fresh medium.[8]

Analyze the samples for famotidine content using a UV-Visible spectrophotometer at 265 nm.

[6][8]

Plot the cumulative percentage of drug released versus time.

Visualizations
The following diagrams illustrate the experimental workflows for the preparation and

characterization of famotidine hydrochloride floating microspheres.
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Microsphere Preparation (Emulsion Solvent Evaporation/Diffusion)

Start

Prepare Organic Phase
(Drug + Polymer in Solvent)
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(Surfactant in Water)
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(Add Organic to Aqueous Phase with Stirring)

Solvent Evaporation/Diffusion
(Continuous Stirring)

Collection & Washing
(Filtration)

Drying
(Vacuum Desiccator/Oven) Floating Microspheres

Click to download full resolution via product page

Caption: Workflow for Emulsion Solvent Evaporation/Diffusion Method.

Microsphere Preparation (Ionotropic Gelation)

Start Prepare Polymer Dispersion
(Sodium Alginate + Drug + Gas Agent)

Extrude into Cross-linking Solution
(e.g., Calcium Chloride) Instantaneous Gelation Collection & Washing Drying Floating Microspheres

Click to download full resolution via product page

Caption: Workflow for Ionotropic Gelation Method.
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Characterization of Floating Microspheres

Prepared Floating Microspheres

Particle Size Analysis
(Microscopy)

Drug Entrapment Efficiency
(Spectrophotometry)

In Vitro Buoyancy
(Floating Lag & Total Time)

In Vitro Drug Release
(Dissolution Test)

Data Analysis & Evaluation

Click to download full resolution via product page

Caption: Logical Relationship in Characterization Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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